R-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one
R-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one
(R)-naringenin is the (R)-enantiomer of naringenin. It is an enantiomer of a (S)-naringenin.
Brand Name:
Vulcanchem
CAS No.:
17654-19-2
VCID:
VC0180267
InChI:
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1
SMILES:
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Molecular Formula:
C15H12O5
Molecular Weight:
272.25 g/mol
R-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one
CAS No.: 17654-19-2
Main Products
VCID: VC0180267
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
CAS No. | 17654-19-2 |
---|---|
Product Name | R-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one |
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1 |
Standard InChIKey | FTVWIRXFELQLPI-CYBMUJFWSA-N |
Isomeric SMILES | C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Physical Description | Beige powder; slight citrus |
Description | (R)-naringenin is the (R)-enantiomer of naringenin. It is an enantiomer of a (S)-naringenin. |
Solubility | Practically insoluble to insoluble Soluble (in ethanol) |
Synonyms | 4',5,7-trihydroxyflavanone BE 14348A BE-14348A naringenin naringenin-7-sulfate |
PubChem Compound | 667495 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume